molecular formula C17H18N2O3 B5874520 N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide

Cat. No. B5874520
M. Wt: 298.34 g/mol
InChI Key: GNTCSCFWZJOXGI-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide, also known as HMPH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPH is a hydrazone derivative that exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide also activates the Nrf2 pathway, which is involved in antioxidant defense. Furthermore, N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in vitro and in vivo. N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have a protective effect against ischemia/reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities that make it a versatile compound for studying inflammation, oxidative stress, and cancer. However, N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide. One area of interest is the development of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide in greater detail, which could lead to the identification of new therapeutic targets. Additionally, there is a need for more in vivo studies to determine the efficacy and safety of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide in animal models and ultimately in humans. Finally, there is potential for the use of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide can be synthesized through a simple reaction between 3-hydroxy-4-methoxybenzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide as a yellow crystalline solid. The purity and yield of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-16-9-7-14(11-15(16)20)12-18-19-17(21)10-8-13-5-3-2-4-6-13/h2-7,9,11-12,20H,8,10H2,1H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTCSCFWZJOXGI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.